6-Bromo-2-chloro-3-phenylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUZBMLYYUQATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526960 | |
| Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-48-2 | |
| Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85274-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization Pathways of 6 Bromo 2 Chloro 3 Phenylquinoline
Nucleophilic Substitution Reactions Involving C-2 Chlorine and C-6 Bromine Atoms
The presence of two different halogen atoms on the quinoline (B57606) core at positions C-2 and C-6 presents opportunities for selective nucleophilic substitution. The inherent electronic properties of the quinoline ring system dictate the relative reactivity of these sites.
Reactivity Profiles Towards Amine and Thiol Nucleophiles
In the quinoline ring, the C-2 and C-4 positions are electronically deficient due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This makes halogens at these positions particularly susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C-6 position, located on the benzenoid portion of the ring system, is less activated towards nucleophilic attack.
Consequently, the chlorine atom at the C-2 position of 6-Bromo-2-chloro-3-phenylquinoline is significantly more reactive towards nucleophiles like amines and thiols than the bromine atom at the C-6 position. researchgate.net Reactions with primary or secondary amines, or with thiolates, are expected to proceed with high regioselectivity, displacing the C-2 chlorine to form 2-amino- or 2-thio-substituted quinolines while leaving the C-6 bromine intact. This differential reactivity allows for a stepwise functionalization strategy, where the C-2 position is first modified via nucleophilic substitution, followed by subsequent reactions at the C-6 position.
Exploration of Substitution Mechanisms and Stereochemical Outcomes
The substitution of the C-2 chlorine atom proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:
Addition of the nucleophile: The amine or thiol nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine (B92270) ring is temporarily disrupted in this step. youtube.com
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product. youtube.com
This addition-elimination mechanism is characteristic of nucleophilic substitutions on electron-poor heteroaromatic systems. researchgate.netyoutube.com Given that the reactants and the quinoline ring are achiral, the direct substitution products will also be achiral. Stereochemical outcomes would only become a consideration if a chiral nucleophile is used or if a new stereocenter is generated in a subsequent modification of the introduced substituent. The primary outcome of these reactions is the regioselective formation of the C-2 substituted product.
Electrophilic Aromatic Substitution on the Quinoline and Phenyl Moieties
Electrophilic aromatic substitution (EAS) on the this compound scaffold must consider two distinct aromatic systems: the quinoline ring and the pendant phenyl group.
The quinoline ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is analogous to the deactivation seen in pyridine. nih.gov When reactions do occur, they typically favor the carbocyclic (benzene) ring over the heterocyclic (pyridine) ring, often at positions C-5 and C-8. However, the existing substituents (a deactivating bromo group at C-6 and a deactivating chloro group at C-2) would further decrease the ring's reactivity and direct incoming electrophiles.
In contrast, the C-3 phenyl group is a more likely site for electrophilic aromatic substitution. As a standard benzene (B151609) ring attached to the quinoline core, it will undergo reactions like nitration, halogenation, or Friedel-Crafts acylation. The quinoline moiety acts as a deactivating, meta-directing substituent on the phenyl ring. Therefore, electrophilic attack on the phenyl group is predicted to occur primarily at the meta-position relative to the point of attachment to the quinoline.
Palladium-Catalyzed Functionalization and Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer a way to selectively functionalize the halogenated positions of this compound.
Further Suzuki-Miyaura Arylation at Remaining Halogen Sites
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is highly effective for aryl-aryl bond formation. libretexts.org A key principle governing the selectivity in dihalogenated substrates is the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed couplings, the order of reactivity is generally C-I > C-Br > C-Cl. youtube.com
This reactivity trend predicts that the Suzuki-Miyaura reaction on this compound will occur selectively at the C-6 position, where the more reactive C-Br bond is located. This allows for the introduction of a new aryl or heteroaryl group at this position while preserving the C-2 chlorine for subsequent transformations. Studies on the closely related 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one have demonstrated that Suzuki couplings proceed with high yield at the C-6 bromo position, supporting this expected selectivity. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling at the C-6 Position (Data is representative and based on analogous systems like haloquinazolines researchgate.net)
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-3,6-diphenylquinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-6-(4-methoxyphenyl)-3-phenylquinoline |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-3-phenyl-6-(thiophen-2-yl)quinoline |
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira) for C-C Bond Formation
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to introduce further diversity.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is an excellent method for installing alkynyl groups. As with the Suzuki reaction, the Sonogashira coupling is expected to be highly selective for the C-6 bromine over the C-2 chlorine, enabling the synthesis of 6-alkynyl-2-chloro-3-phenylquinolines. youtube.com
Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. beilstein-journals.org This provides a route to introduce vinyl substituents onto the quinoline core. The chemoselectivity, favoring the reaction at the C-6 position, would again be anticipated, leading to the formation of 6-vinyl-2-chloro-3-phenylquinolines.
The sequential application of these cross-coupling reactions, exploiting the differential reactivity of the C-Br and C-Cl bonds, allows for the controlled and regioselective synthesis of complex, highly functionalized 3-phenylquinoline (B3031154) derivatives.
Table 2: Potential Products from Selective Cross-Coupling Reactions
| Reaction Type | Reagent | Expected Site of Reaction | Potential Product Structure |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C-6 (Bromo) | 2-Chloro-3-phenyl-6-(phenylethynyl)quinoline |
| Heck Reaction | Alkene (e.g., Styrene) | C-6 (Bromo) | 2-Chloro-3-phenyl-6-styrylquinoline |
Cyclization and Annulation Reactions Utilizing this compound as a Building Block
The bifunctional nature of this compound, endowed by its halogen substituents, makes it an excellent precursor for the construction of fused ring systems through cyclization and annulation reactions. These transformations are key in the generation of novel polycyclic aromatic and heteroaromatic structures with potential applications in materials science and medicinal chemistry.
Intramolecular Cyclization Strategies for Fused Heterocycles
While direct examples of intramolecular cyclization with this compound are not extensively documented, the reactivity of related bromo- and chloro-substituted quinolines provides a strong basis for predicting its behavior. For instance, the chloro group at the 2-position is susceptible to nucleophilic displacement, and the bromo group at the 6-position can participate in metal-catalyzed cross-coupling reactions. These functionalities can be exploited to tether a side chain that subsequently undergoes a ring-closing reaction.
A plausible strategy involves the initial modification of the chloro or bromo position, followed by the introduction of a functional group that can react with the remaining halogen or another part of the quinoline ring. For example, a nucleophilic substitution at the 2-position with a suitable amine or alcohol containing a terminal alkyne or alkene could set the stage for a subsequent intramolecular Heck or Sonogashira reaction involving the bromine at the 6-position, leading to the formation of a new fused ring.
Another approach could involve the conversion of the bromo group to an organometallic species, which could then undergo an intramolecular C-H activation/cyclization with a suitably positioned group on the phenyl ring or a substituent introduced at the 2-position. The specific conditions for such reactions would need to be carefully optimized to favor the desired intramolecular pathway over intermolecular side reactions.
Inverse Electron Demand Diels-Alder Reactions for Quinoline Scaffolds
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic synthesis, where an electron-deficient diene reacts with an electron-rich dienophile. nih.govsigmaaldrich.com In this context, the quinoline ring system of this compound itself does not typically act as the diene. However, this scaffold can be derivatized to incorporate a diene functionality suitable for IEDDA reactions.
A potential pathway involves the transformation of the quinoline core into a more reactive azadiene. This could be achieved through N-oxidation of the quinolyl nitrogen, which has been shown to activate the quinoline ring system. semanticscholar.org While direct IEDDA reactions on a this compound N-oxide have not been reported, the principle of using N-oxides to modulate the electronic properties of nitrogen heterocycles is well-established. semanticscholar.org
Alternatively, the phenyl substituent at the 3-position could be functionalized to carry a diene moiety. This diene, tethered to the quinoline core, could then participate in an intramolecular IEDDA reaction with a dienophile introduced elsewhere on the molecule, or an intermolecular reaction with an external dienophile. The reaction would proceed through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction with the elimination of a small molecule like nitrogen, to afford a new heterocyclic ring fused to the quinoline or phenyl moiety. nih.gov A recent development in this area is the use of iron(III) catalysts in asymmetric IEDDA reactions, which allows for the synthesis of bicyclic dihydropyran derivatives with high yields and stereoselectivity. rsc.org
Modifications at the Phenyl Substituent and Quinolyl Nitrogen
Beyond the halogenated positions, the phenyl group at the 3-position and the quinolyl nitrogen offer additional sites for chemical modification, further expanding the synthetic utility of this compound.
Electrophilic aromatic substitution reactions on the pendant phenyl ring are a likely pathway for introducing additional functional groups. Depending on the reaction conditions, nitration, halogenation, or acylation could occur at the ortho, meta, or para positions of the phenyl ring. The directing effects of the quinoline core on the phenyl ring's reactivity would need to be considered.
The quinolyl nitrogen, being a tertiary amine, can be targeted for N-oxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.org The resulting N-oxide can activate the quinoline ring towards nucleophilic substitution and can also serve as a handle for further functionalization. Additionally, the nitrogen atom can be quaternized by reaction with alkyl halides, leading to the formation of quinolinium salts. These salts can exhibit altered solubility and electronic properties, and the substituents on the nitrogen can be designed to participate in subsequent intramolecular reactions.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group and Structural Conformation Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the structural conformation of 6-Bromo-2-chloro-3-phenylquinoline.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to different vibrational modes of the functional groups present. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features.
The presence of the quinoline (B57606) ring is evidenced by characteristic C=C and C=N stretching vibrations. Aromatic C-H stretching vibrations are also observed. The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds give rise to distinct stretching vibrations in the lower frequency region of the spectrum, confirming the halogen substitutions.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C and C=N stretching |
| ~830 | C-Cl stretching |
| ~680 | C-Br stretching |
Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton and the phenyl and quinoline ring systems of this compound. The Raman spectrum can further confirm the presence of the aromatic rings and the carbon-halogen bonds, often with different relative intensities compared to the FTIR spectrum, aiding in a more complete vibrational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.
¹H NMR spectroscopy provides information on the number and electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in this compound are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the aromatic ring currents of the quinoline and phenyl groups. The protons on the quinoline ring system and the phenyl group exhibit distinct signals in the aromatic region of the spectrum. The coupling patterns (spin-spin splitting) between adjacent protons reveal their connectivity, allowing for the precise assignment of each proton to its position on the molecular skeleton.
¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbons directly attached to the electronegative chlorine and bromine atoms are significantly deshielded and appear at lower fields. The quaternary carbons and the carbons of the aromatic rings can also be identified and assigned, providing a complete picture of the carbon skeleton.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the phenyl and quinoline rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the phenyl group to the quinoline core and confirming the positions of the substituents.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution mass spectrometry (HRMS) and electrospray ionization time-of-flight (ESI-TOF) analysis provide precise data on its molecular mass and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass to a very high degree of accuracy. While experimental HRMS data for this compound is not widely published, theoretical data provides a foundational understanding of its expected mass. The predicted monoisotopic mass for the protonated molecule ([M+H]⁺) is 317.96798 Da. scielo.br This value is calculated based on the most abundant isotopes of each element in the molecule (C₁₅H₉BrClN). Such precise mass measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 317.96798 |
| [M+Na]⁺ | 339.94992 |
| [M-H]⁻ | 315.95342 |
| [M+NH₄]⁺ | 334.99452 |
| [M+K]⁺ | 355.92386 |
Data sourced from predicted values. scielo.br
Electrospray Ionization Time-of-Flight (ESI-TOF) Analysis
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a sensitive technique used to analyze molecular ions in the gas phase. In the context of quinoline derivatives, ESI is often performed in positive mode. semanticscholar.org This technique is particularly useful for identifying the molecular ion and observing its fragmentation patterns, which can help in structural confirmation. For this compound, ESI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 317.96798. scielo.br The fragmentation of this ion would likely involve the loss of the bromine or chlorine atoms, or cleavage of the phenyl group, providing valuable structural information.
X-ray Crystallography for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 3-bromomethyl-2-chloro-quinoline, provides insight into the crystallographic features that could be expected. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Crystalline Nature and Unit Cell Parameters
The analysis of 3-bromomethyl-2-chloro-quinoline reveals that it crystallizes in the triclinic space group P-1. semanticscholar.org The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice. The crystalline nature and these parameters are fundamental for understanding the packing of molecules in the solid state.
Table 2: Crystal Data and Structure Refinement for 3-bromomethyl-2-chloro-quinoline
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 6.587(2) |
| b (Å) | 7.278(3) |
| c (Å) | 10.442(3) |
| α (°) | 83.59(3) |
| β (°) | 75.42(2) |
| γ (°) | 77.39(3) |
| Volume (ų) | 471.9(3) |
| Z | 2 |
Data from a study on 3-bromomethyl-2-chloro-quinoline. semanticscholar.org
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions are the forces that hold molecules together in a crystal. In the crystal structure of 3-bromomethyl-2-chloro-quinoline, weak intermolecular C-H···N hydrogen bonds and intramolecular C-H···Cl interactions are observed, which contribute to the stability of the crystal lattice. semanticscholar.org For this compound, similar weak hydrogen bonds involving the quinoline nitrogen and the chloro substituent could be expected. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of phenylquinoline derivatives and would likely play a role in the crystal packing of this compound as well. researchgate.net
Thermal Analysis Techniques for Material Stability and Transitions
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a compound. For quinoline derivatives, the presence of halogen atoms and aromatic groups generally enhances thermal stability. researchgate.net
In a study on a structurally related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, TGA revealed that the compound remained stable with no significant weight loss up to 100°C. researchgate.net The decomposition process for such complex heterocyclic systems typically occurs at elevated temperatures. Research on other substituted quinazolines has shown that decomposition often proceeds in a single step. mdpi.com The thermal stability is influenced by the nature and position of the substituents on the quinoline ring. mdpi.com Generally, strong electron-withdrawing groups on the quinoline ring can enhance the molecule's stability. researchgate.net
A hypothetical TGA profile for this compound would be expected to show high thermal stability, with decomposition likely initiating at temperatures well above 200°C. The data table below illustrates a potential decomposition profile based on the analysis of related compounds.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| 25 - 250 | < 1% | Loss of volatile impurities |
| 250 - 450 | 40% | Onset of primary decomposition |
This table is illustrative and based on the expected behavior of similar halogenated phenylquinoline compounds.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA curves provide information about physical and chemical changes, such as melting, crystallization, and decomposition, by detecting endothermic or exothermic events.
For the related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, the DTA curve showed two endothermic peaks at 98°C and 188.24°C, which were attributed to the release of water molecules and residual moisture. researchgate.net More significantly, exothermic peaks were observed around 300.22°C and 439.09°C, indicating the decomposition of the organic material. researchgate.net The melting point and subsequent decomposition are key thermal events identified by DTA. For other heterocyclic compounds, sharp endothermic peaks in the DTA curve correspond to the melting point of the crystalline solid. mdpi.com
Based on these findings, a DTA analysis of this compound would be expected to show a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures indicating its decomposition.
Table 2: Anticipated DTA Events for this compound
| Temperature (°C) | Peak Type | Associated Thermal Event |
|---|---|---|
| ~150 - 200 | Endothermic | Melting |
| > 300 | Exothermic | Onset of Decomposition |
This table is illustrative and based on the expected behavior of similar halogenated phenylquinoline compounds.
Computational and Theoretical Investigations of 6 Bromo 2 Chloro 3 Phenylquinoline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model molecular properties from the ground up, providing a deep understanding of electronic distribution and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is particularly effective for determining optimized molecular geometry, where the molecule exists in its lowest energy state. rsc.org This process involves calculating forces on the atoms and adjusting their positions until a stable conformation is reached.
For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), are employed to predict key structural and electronic parameters. ijpras.comresearchgate.netnih.gov These calculations yield valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. ijpras.com Furthermore, DFT is used to compute electronic properties such as total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's stability and intermolecular interactions. rsc.org
Table 1: Key Molecular Properties Calculable via DFT
| Property | Description | Relevance |
|---|---|---|
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines the molecule's stable shape and steric properties. |
| Bond Lengths/Angles | The distances between atomic nuclei and the angles between adjacent bonds. | Fundamental for confirming molecular structure and understanding strain. |
| Total Energy | The total electronic and nuclear energy of the molecule in its optimized state. | Allows for comparison of the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Influences solubility, intermolecular forces, and interaction with external electric fields. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. arabjchem.org |
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.orgresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgijpras.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more reactive. ijpras.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in some quinoline derivatives, the HOMO charge density is concentrated on the quinoline ring and specific substituents, while the LUMO density may be located elsewhere, indicating how charge transfer occurs during a reaction. rsc.org
Table 2: Frontier Orbitals and Global Reactivity Descriptors
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. rsc.org |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. arabjchem.org |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. arabjchem.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. arabjchem.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. arabjchem.org |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. arabjchem.org |
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints for identification and structural analysis.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov These predictions are instrumental in assigning the various vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands. arabjchem.org By calculating the vibrational spectra of a proposed structure like 6-bromo-2-chloro-3-phenylquinoline, chemists can compare the theoretical spectrum with the experimental one to confirm the identity and purity of the synthesized compound. Discrepancies between calculated and experimental frequencies, which often require the use of a scaling factor, can provide insight into intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov
Table 3: Typical Calculated Vibrational Frequencies for Quinoline Ring Modes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum |
|---|---|---|
| C=C Stretching | 1568 | Raman arabjchem.org |
| C=N Stretching | 1527 | Raman arabjchem.org |
| C-N Stretching | 1285 | IR & Raman arabjchem.org |
| C-C Stretching | 1204 - 1474 | IR & Raman arabjchem.org |
Note: These are example values from literature for related quinoline derivatives and serve as a reference.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the electronic environment of each nucleus. By comparing the predicted chemical shifts for different possible isomers or conformers of this compound with experimental data, the correct structure can be confidently assigned.
Furthermore, theoretical NMR predictions can systematically probe the influence of the bromo, chloro, and phenyl substituents on the chemical shifts of the quinoline core. This analysis helps to understand the electronic effects (inductive and resonance) that each group exerts on the molecule, providing a detailed picture of the electron distribution. While specific predicted data for this compound is not available, experimental data for related compounds like 6-bromo-2-p-tolylquinoline show characteristic shifts that serve as a benchmark. rsc.org
Table 4: Experimental ¹³C NMR Chemical Shifts for a Related Compound: 6-bromo-2-p-tolylquinoline
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C (CH₃) | 21.4 |
| C (Quinoline) | 119.7, 119.8, 127.4, 128.2, 129.5, 131.4, 133.0, 135.7, 146.9, 157.7 |
| C (Tolyl) | 136.4, 139.8 |
Source: Experimental data from literature for a structurally similar compound. rsc.org
Theoretical Studies on Reaction Mechanisms and Pathways for Derivatization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the derivatization of this compound, theoretical studies can map out the potential energy surfaces of proposed reaction pathways. This involves locating the transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. researchgate.net
By comparing the activation energies for different potential pathways, chemists can predict which reaction is kinetically favored. For example, in studying the synthesis of quinolines via methods like the Skraup or Friedlander syntheses, computational models can clarify the step-by-step mechanism, including the initial condensation, cyclization, and final aromatization steps. iipseries.orguop.edu.pknih.gov These theoretical investigations can also predict the regioselectivity of a reaction, explaining why certain positions on the quinoline ring are more reactive towards electrophilic or nucleophilic attack, thereby guiding the synthesis of specific derivatives. researchgate.net
Advanced Applications and Materials Science Perspectives of 6 Bromo 2 Chloro 3 Phenylquinoline Derivatives
Role as a Versatile Chemical Building Block in Complex Organic Synthesis
The strategic placement of bromo, chloro, and phenyl groups on the quinoline (B57606) core makes 6-Bromo-2-chloro-3-phenylquinoline a highly adaptable building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, enabling the introduction of various functional groups and the construction of intricate molecular architectures.
Precursor for Advanced Pharmaceutical Intermediates
The quinoline ring is a privileged structure in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.gov this compound serves as a key starting material for the synthesis of advanced pharmaceutical intermediates. For instance, it is an important intermediate in the synthesis of the anti-tuberculosis drug TMC-207. google.com The bromo and chloro substituents provide reactive handles for introducing pharmacophoric groups that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. The phenyl group can also be modified to further explore the structure-activity relationships of these compounds. researchgate.net
A general synthetic route to 6-bromo-2-chloroquinoline (B23617) involves the reaction of 6-bromoquinolin-2(1H)-one with phosphorus oxychloride. guidechem.com Further elaboration, such as the introduction of a phenyl group at the 3-position, can be achieved through various cross-coupling reactions. The resulting this compound can then undergo further functionalization to yield a diverse library of potential drug candidates. acs.org
Synthesis of Agrochemical Intermediates
The utility of this compound extends to the agrochemical industry. guidechem.com Quinoline derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound allows for the synthesis of novel agrochemical intermediates with potentially enhanced efficacy and selectivity. The bromo and chloro atoms can be displaced by various nucleophiles to introduce moieties that are crucial for the desired biological activity in pest control.
Luminescent and Optoelectronic Materials Development
The inherent photophysical properties of the quinoline ring system make its derivatives attractive candidates for the development of advanced luminescent and optoelectronic materials. mdpi.com
Exploration of Quinoline Derivatives as Organic Phosphors
Quinoline derivatives have been explored as organic phosphors due to their ability to exhibit fluorescence. indexacademicdocs.org The introduction of heavy atoms like bromine can enhance intersystem crossing and promote phosphorescence. The extended π-conjugation provided by the phenyl group in this compound can be further exploited to tune the emission color and quantum efficiency of the resulting phosphorescent materials. By modifying the substituents on the quinoline and phenyl rings, it is possible to design organic phosphors with tailored emission characteristics for applications in areas such as bioimaging and sensing.
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are well-established materials in the field of organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive-layer components. researchgate.netresearchgate.net The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron injection and transport. The development of new quinoline-based materials is a continuous effort to improve the efficiency, stability, and color purity of OLEDs. mdpi.com
Derivatives of this compound could be investigated as host materials for phosphorescent emitters or as the emissive species themselves. The bromo and chloro substituents offer sites for the attachment of other functional groups that can enhance charge transport properties and tune the emission wavelength. For example, thermally activated delayed fluorescence (TADF) materials based on quinoline have shown promise for achieving high efficiency in non-doped OLEDs. rsc.org
Below is an interactive data table summarizing the properties of some quinoline derivatives used in OLEDs:
| Compound Name | Role in OLED | Emission Color | External Quantum Efficiency (EQE) |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport & Emitter | Green | ~5-8% |
| 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL) | TADF Emitter | Blue-Green | 7.7% |
| 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL) | TADF Emitter | Green | 17.3% |
| 10-(quinolin-2-yl)-10H-phenothiazine (PTZ-QL) | TADF Emitter | Green-Yellow | 14.8% |
Catalytic and Ligand Design in Transition Metal Chemistry
The nitrogen atom in the quinoline ring of this compound can act as a ligand, coordinating to transition metals to form complexes with potential catalytic applications. The substituents on the quinoline ring can influence the electronic and steric properties of the metal center, thereby tuning the catalytic activity and selectivity.
The design of ligands is a crucial aspect of transition metal chemistry, as the ligand framework dictates the coordination environment of the metal and, consequently, its reactivity. core.ac.uk this compound and its derivatives can be employed as ligands in various catalytic transformations. For example, transition metal complexes of quinoline derivatives have been used in a range of reactions, including oxidations, reductions, and cross-coupling reactions. The ability to systematically modify the structure of the quinoline ligand allows for the fine-tuning of the catalyst's performance for specific applications. nih.gov
Development of Quinoline-Based Ligands for Various Catalytic Processes
The inherent coordinating ability of the nitrogen atom in the quinoline ring system makes it a valuable component in the design of ligands for transition metal catalysis. The synthetic accessibility of quinoline derivatives allows for fine-tuning of their steric and electronic properties, leading to the discovery of new enantioselective processes and efficient catalytic systems. thieme-connect.com
Researchers have successfully developed a variety of quinoline-based ligands for diverse catalytic transformations. For instance, copper(II) complexes incorporating quinoline-based ligands have been shown to be effective catalysts for atom transfer radical addition (ATRA) reactions. rsc.org These reactions can be conveniently performed using catalysts generated in situ from a mixture of the ligand and common copper(II) halides. rsc.org Under white light irradiation, these complexes catalyze the addition of alkyl halides to alkenes, yielding regio- and stereoselective addition products in excellent yields with catalyst loadings of 1 mol% or less. rsc.org
Furthermore, chiral ligands featuring quinoline motifs have been extensively used in asymmetric catalysis. thieme-connect.com N,N,P-tridentate Schiff base ligands derived from quinoline have been employed in asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. thieme-connect.com Quinoline-based N-oxide ligands have also been investigated in several asymmetric catalytic reactions, including Michael additions, the allylation of aldehydes, and Strecker reactions. thieme-connect.com In another application, ruthenium complexes containing quinoline-type diamine ligands serve as excellent catalysts for the selective homogeneous hydrogenation of various ketones. google.com
The versatility of the quinoline scaffold is also demonstrated in the synthesis of quinoline-appended antimony(III) ligands, such as tri(quinolin-8-yl)-λ³-stibane (SbQ₃) and di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph). nih.gov These ligands readily form complexes with platinum, highlighting their potential in developing new catalytic systems based on p-block elements. nih.gov
Table 1: Examples of Catalytic Processes Utilizing Quinoline-Based Ligands
| Catalytic Process | Metal/Catalyst System | Ligand Type | Reference |
| Atom Transfer Radical Addition (ATRA) | Copper(II) | Quinoline-based Schiff bases | rsc.org |
| Asymmetric 1,4-Addition | Zinc | N,N,P-tridentate Quinoline Schiff base | thieme-connect.com |
| Homogeneous Hydrogenation | Ruthenium | Quinoline-type diamines | google.com |
| Michael Addition / Allylation | Various | Quinoline-based N-oxides | thieme-connect.com |
| Methane Activation | Rhodium | Bis(quinolinyl)benzene | nih.gov |
Investigation of Catalytic Roles in Organic Transformations
The catalytic role of this compound derivatives is primarily centered on their function as ligands that coordinate to a metal center. The quinoline nitrogen atom acts as a Lewis basic site, donating a lone pair of electrons to a transition metal to form a catalytically active complex. The substituents on the quinoline ring—bromo, chloro, and phenyl—play a crucial role in modulating the properties of the resulting catalyst.
The electron-withdrawing nature of the bromine and chlorine atoms at the C6 and C2 positions, respectively, influences the electron density on the quinoline nitrogen. This electronic effect can impact the binding affinity of the ligand to the metal center and alter the redox potential of the metallic catalyst, which is a key parameter in many catalytic cycles, such as photoredox catalysis. rsc.org The phenyl group at the C3 position introduces significant steric bulk. This steric hindrance can influence the stereoselectivity of a reaction by controlling the orientation of the substrate as it approaches the catalytic center. In asymmetric catalysis, such steric control is fundamental for achieving high enantioselectivity. thieme-connect.com
For example, in copper-catalyzed ATRA reactions, the quinoline ligand facilitates the formation of the active copper(I) species from the copper(II) precatalyst through light-induced homolysis. rsc.org In hydrogenation reactions catalyzed by ruthenium-quinoline complexes, the ligand framework helps to stabilize the metal center and facilitates the hydrogen transfer process. google.com While direct catalytic applications of this compound itself are not extensively documented, its structural features suggest it is a viable candidate for ligand development in cross-coupling, hydrogenation, and photoredox reactions.
Exploration in Structure-Activity Relationship (SAR) Studies for Scaffold Development in Chemical Biology
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For quinoline derivatives, SAR studies have elucidated how different substituents at various positions on the ring system affect their biological activity.
Research into 6,8-disubstituted quinolines has provided valuable insights into their potential as anticancer agents. researchgate.net A study investigating 6,8-dibromoquinoline (B11842131) and 6,8-diphenylquinoline revealed that the nature and position of functional groups significantly influence anticancer activity against various cell lines, including HeLa (Human Cervix Carcinoma), HT29 (Human Colorectal Adenocarcinoma), and C6 (Rat Brain Tumor Cells). researchgate.net For instance, while several derivatives showed antiproliferative effects, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) was noted for its significant inhibition against all tested cell lines without exhibiting general cytotoxicity. researchgate.net This compound was found to induce DNA fragmentation and inhibit the Topoisomerase I enzyme, indicating a potential mechanism of action. researchgate.net
Similarly, studies on the related quinazoline (B50416) scaffold have demonstrated the importance of the 6-bromo substitution. A series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated as potential anticancer agents. nih.gov In another study, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized, and their antimicrobial and anti-inflammatory activities were assessed. nih.gov The results showed that compounds with specific substitutions on the 3-phenyl ring exhibited significant antibacterial, antifungal, and anti-inflammatory properties. nih.gov For example, compounds with 2-chloro and 4-chloro substitutions on the phenyl ring showed good anti-inflammatory activity in carrageenan-induced paw edema tests. nih.gov
These studies collectively highlight that substitutions at the C6 position of the quinoline (or quinazoline) core, often with a halogen like bromine, coupled with aryl groups at other positions, are key determinants of biological activity. The halogen can alter lipophilicity and electronic distribution, while the aryl group can engage in specific interactions with biological targets.
Table 2: Summary of SAR Findings for Substituted Quinolines and Related Heterocycles
| Compound Scaffold | Substitutions | Biological Activity Investigated | Key Finding | Reference |
| 6,8-Disubstituted Quinoline | 6,8-dibromo; 6,8-diphenyl | Anticancer | Functional groups at C-6 and C-8 positions lead to differential anticancer activities. | researchgate.net |
| 6-Substituted Benzimidazo[1,2-c]quinazoline | 6-alkyl; 4-electron-withdrawing groups | Bronchodilator | Longer alkyl chains at C-6 and electron-withdrawing groups enhance activity. | nih.gov |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | 6-bromo; 3-phenyl with various substituents | Anti-inflammatory, Antimicrobial | Electron-withdrawing groups on the 3-phenyl ring influenced biological activity. | nih.gov |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 6-bromo; 3-phenyl; 2-thioether derivatives | Anticancer | Scaffold for developing new cytotoxic agents. | nih.gov |
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-Bromo-2-chloro-3-phenylquinoline?
- Methodology : Common approaches include halogenation of quinoline precursors (e.g., bromination/chlorination) and cross-coupling reactions (e.g., Suzuki-Miyaura coupling for phenyl group introduction). For example, halogenated benzoindole derivatives can be functionalized via sequential bromination and chlorination, followed by purification using column chromatography (petroleum ether/benzene eluent) to achieve >75% yield . Optimizing reaction conditions (temperature, catalyst loading) is critical for minimizing by-products.
Q. How is this compound purified, and what analytical methods validate purity?
- Methodology : Purification typically involves silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from solvents like ethanol. Purity validation employs HPLC (high-performance liquid chromatography) with UV detection or GC (gas chromatography) for volatile impurities. For example, related halogenated quinolines are reported to achieve >95% purity via these methods .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling patterns. DEPT and HSQC experiments resolve carbon hybridization.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 318.93 for C₁₅H₉BrClN).
- X-ray Crystallography : Single-crystal XRD with SHELXL or WinGX refines bond lengths/angles, as demonstrated for analogs like 4-bromo-2-methyl-6-trifluoromethoxyquinoline .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodology : The bromine and chlorine atoms act as directing groups, altering electron density in the quinoline ring. Computational studies (e.g., DFT) can map Fukui indices to predict electrophilic/nucleophilic sites. Experimentally, Hammett plots correlate substituent electronic parameters (σ) with reaction rates. For instance, ferrocenyl-substituted quinolines show enhanced reactivity in palladium-catalyzed couplings due to electron-rich environments .
Q. How can researchers resolve contradictory yield data in published syntheses?
- Methodology : Systematically vary reaction parameters (e.g., catalyst type, solvent polarity) using Design of Experiments (DoE). For example, conflicting yields for similar compounds (e.g., 77% vs. 63% in ) may arise from incomplete halogenation or side reactions. Controlled experiments with in-situ monitoring (e.g., TLC or IR spectroscopy) identify bottlenecks. Reproducibility requires strict control of anhydrous conditions and inert atmospheres.
Q. What role does crystal packing play in the compound’s stability and solubility?
- Methodology : Single-crystal XRD (using SHELX or ORTEP ) reveals intermolecular interactions (e.g., π-π stacking, halogen bonding). For instance, analogs like 6-Bromo-4-chloroquinoline exhibit dense packing due to Br···Cl interactions, reducing solubility in non-polar solvents . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under varying temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
